

Application Note: Quantitative Analysis of Fluoxastrobin using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E/Z)-Fluoxastrobin-d4(Mixture)	
Cat. No.:	B1146875	Get Quote

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples to ensure food safety and environmental protection. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[2] This method involves the use of a stable isotope-labeled internal standard of the analyte, which is added to the sample at the beginning of the analytical procedure.[3][4] The ratio of the native analyte to the labeled internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and variations in instrument response, leading to highly reliable results.[5][6]

This application note provides a detailed protocol for the quantitative analysis of fluoxastrobin in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The described workflow is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring.

Principle of Isotope Dilution Mass Spectrometry

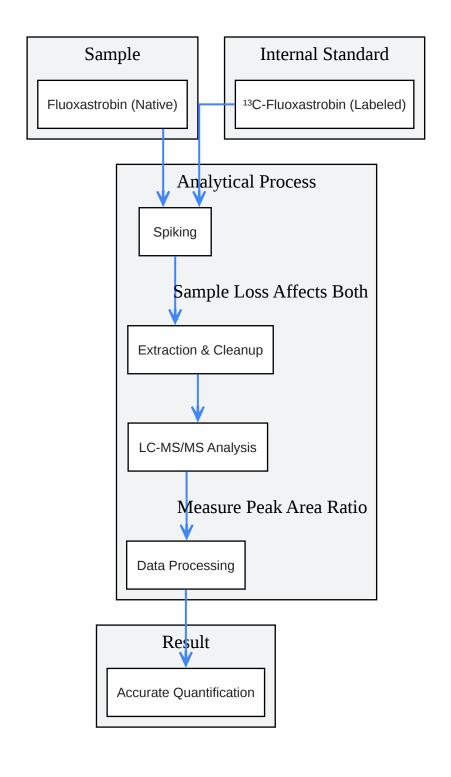


Methodological & Application

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Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving the highest metrological quality in chemical measurements. The principle relies on adding a known amount of an isotopically enriched standard of the analyte to the sample. This "isotopic analogue" is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis. The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during the extraction and cleanup steps.





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Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols



Materials and Reagents

- Standards: Fluoxastrobin (PESTANAL®, analytical standard), ¹³C-labeled Fluoxastrobin (as internal standard).
- Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic acid (99%).
- Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA).
- Sample Matrices: Water, Fruits, Beverages, Soil.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[8]

- Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable). For liquid samples like water or beverages, use a 10 mL aliquot.
- Spiking: Add a known amount of ¹³C-Fluoxastrobin internal standard solution to the homogenized sample and vortex for 30 seconds.
- Extraction:
 - Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).



- Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄,
 50 mg PSA).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 °C

MS/MS Parameters:



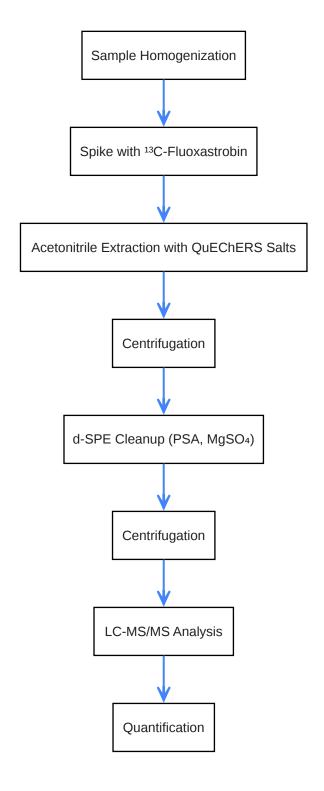
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Collision Gas	Argon

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Fluoxastrobin	459.1	427.1	185.1	20
¹³ C-Fluoxastrobin	465.1 (example)	433.1 (example)	185.1 (example)	20

Note: The exact m/z values for the labeled internal standard will depend on the position and number of 13 C atoms.





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Caption: Experimental workflow for fluoxastrobin analysis.

Data Presentation



The use of an isotope-labeled internal standard ensures high-quality quantitative data. The following tables summarize typical performance characteristics of the method.

Table 1: Method Validation Parameters

Parameter	Result
Linearity (R²)	> 0.999
Limit of Detection (LOD)	≤ 6 μg/kg[9]
Limit of Quantification (LOQ)	≤ 20 μg/kg[9]

Table 2: Recovery and Precision in Different Matrices

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Grapes	0.01	95.8	6.2
0.05	98.2	4.8	
0.1	99.1	3.5	_
Beverages	0.01	88.5	8.1
0.05	92.3	6.5	
0.1	94.6	5.2	_
Soil	0.01	90.1	7.5
0.05	93.5	5.9	
0.1	96.2	4.3	_

Note: Recovery and RSD values are illustrative and based on typical performance for pesticide residue analysis. Actual results may vary depending on the specific matrix and laboratory conditions. The average recoveries in fruit and beverage matrices at concentration levels of 0.01, 0.05, and 0.1 mg/kg have been reported to range from 82.60% to 101.11% with relative standard deviations of 5.4% to 15.3%.[9]



Conclusion

This application note details a robust and reliable method for the quantitative analysis of fluoxastrobin in various matrices using isotope dilution mass spectrometry. The combination of a streamlined QuEChERS sample preparation protocol and the accuracy of LC-MS/MS with an isotope-labeled internal standard provides a powerful tool for routine monitoring and regulatory compliance. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for the demanding requirements of food safety and environmental analysis.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Fluoxastrobin using Isotope Dilution Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:



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